molecular formula C8H9NO2 B1362757 2-Ethylnicotinic acid CAS No. 3421-76-9

2-Ethylnicotinic acid

Cat. No. B1362757
CAS RN: 3421-76-9
M. Wt: 151.16 g/mol
InChI Key: RESGCFMULOVHHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethylnicotinic acid involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran . The reaction is stirred at -78 C for 30 minutes, then warmed to 0 C for 30 minutes, and then cooled to -78 C. Methyl iodide is added and the reaction stirred for 30 minutes, then allowed to warm to ambient temperature and stirred for 3 hours .


Molecular Structure Analysis

The molecular formula of 2-Ethylnicotinic acid is C8H9NO2 . The InChI key is RESGCFMULOVHHB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .


Physical And Chemical Properties Analysis

2-Ethylnicotinic acid is a solid at room temperature . It has a molecular weight of 151.16 . The compound is very soluble, with a solubility of 2.34 mg/ml or 0.0154 mol/l .

Scientific Research Applications

Adsorptive Separation in Chemistry

  • 2-Ethylnicotinic acid (2-ENA) derivatives, like isonicotinic acid, have been identified as potential adsorbents in the chemical industry. For example, Ni(IN)2 (where HIN = isonicotinic acid) was discovered as a promising adsorbent for the separation of ethane and ethylene, a crucial process in plastic chemistry. It demonstrates high selectivity and excellent recyclability, suggesting its significance in the field of adsorptive separation (Kang et al., 2021).

Coordination Chemistry and Material Science

  • 2-ENA and its related compounds play a significant role in coordination chemistry. Complex compounds involving isonicotinic acid and ethyl isonicotinate have been studied for their potential in various material science applications. These compounds exhibit interesting properties like strong luminescence and electrical conductivity, which are essential for the development of new materials (Goher & Drátovský, 1976).

Synthetic Chemistry and Pharmaceutical Applications

  • In synthetic chemistry, derivatives of 2-ENA are used as intermediates in the production of various pharmaceuticals. For instance, the synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines under specific conditions is an important process in the pharmaceutical industry (Quevedo, Bavetsias, & McDonald, 2009).

Environmental Applications

  • 2-ENA related compounds are also significant in environmental science. For example, ethylenediaminetetraacetic acid (EDTA), which is structurally similar to 2-ENA, is widely used as a chelating agent in various environmental applications. However, due to its non-biodegradability, research has been focused on finding biodegradable alternatives (Pinto, Neto, & Soares, 2014).

Biodegradable Chelating Agents

  • In a similar context, 2-ENA and its derivatives can be explored for their potential as biodegradable chelating agents. This application is crucial for reducing environmental impact in industries where chelating agents are indispensable (Bretti et al., 2016).

Molecular and Biomolecular Studies

  • Molecular structure analysis and spectral studies of 2-ENA derivatives provide insights into their properties, which can be applied in various fields, including biomolecular research and drug design (Karabacak, Kose, & Atac, 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-ethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESGCFMULOVHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333457
Record name 2-ethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylnicotinic acid

CAS RN

3421-76-9
Record name 2-ethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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